1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEWNMFCSPYCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The ketone reacts with ammonia to form an imine intermediate, which is subsequently reduced to the primary amine. Key parameters include:
-
Solvent : Ethanol or methanol for optimal solubility.
The reaction achieves yields of 85–93% with high enantiomeric purity when chiral catalysts are employed. For large-scale production, continuous-flow systems with immobilized Pd catalysts enhance throughput, achieving turnover numbers (TON) of 4.0 × 10⁴ in 24 hours.
Catalytic Hydrogenation of 4-Chloro-3-fluorophenylacetonitrile
Hydrogenation of nitriles offers a robust alternative for amine synthesis. 4-Chloro-3-fluorophenylacetonitrile undergoes reduction in the presence of Raney nickel or palladium-on-carbon (Pd/C) under 50–100 psi H₂ at 80–100°C .
Optimization and Byproduct Control
Excessive hydrogenation may lead to over-reduction to secondary amines. To mitigate this:
-
Ammonia saturation in the reaction medium suppresses secondary amine formation.
-
Low hydrogen pressure (30–50 psi) ensures selective reduction to the primary amine.
This method typically delivers yields of 80–90% , with the hydrochloride salt obtained via precipitation using concentrated HCl in ethanol.
Reduction of 1-(4-Chloro-3-fluorophenyl)-2-nitropropane
Nitro group reduction provides a classical pathway to primary amines. 1-(4-Chloro-3-fluorophenyl)-2-nitropropane is reduced using iron powder in hydrochloric acid or catalytic hydrogenation.
Iron-Mediated Reduction
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Conditions : Reflux in ethanol with excess Fe and HCl.
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Yield : ~75%, with residual iron impurities removed via filtration and recrystallization.
Catalytic hydrogenation with Pd/C under 1 atm H₂ improves purity to >95% , albeit with higher costs.
Leuckart Reaction for Amine Synthesis
The Leuckart reaction employs ammonium formate and 4-chloro-3-fluorophenylacetone at 150–200°C to yield the corresponding amine formate, which is hydrolyzed to the free base.
Limitations and Adjustments
-
Moderate yields (60–70%) due to competing decomposition at high temperatures.
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Solvent-free conditions improve reaction efficiency but require rigorous temperature control.
Enantioselective Synthesis Using Chiral Catalysts
For applications requiring the (S) -enantiomer, asymmetric hydrogenation of imines or ketones is critical. Chiral phosphine ligands, such as (R)-BINAP , paired with ruthenium or palladium catalysts, induce enantiomeric excess (ee ) of >99% .
Kinetic Resolution
Racemic mixtures are resolved using chiral acids (e.g., tartaric acid) to form diastereomeric salts, which are separated via fractional crystallization.
Hydrochloride Salt Formation
The free amine is treated with 37% HCl in anhydrous ethanol, yielding the hydrochloride salt after cooling and filtration. Key parameters include:
-
Stoichiometry : 1:1 molar ratio of amine to HCl.
-
Purity : Recrystallization from ethanol/ether mixtures achieves ≥99% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85–93 | 95–99 | High | Moderate |
| Nitrile Hydrogenation | 80–90 | 90–95 | Moderate | Low |
| Nitro Reduction | 70–75 | 85–90 | Low | High |
| Leuckart Reaction | 60–70 | 80–85 | Low | Moderate |
Reductive amination and nitrile hydrogenation are preferred for industrial-scale production due to their balance of yield and scalability.
Industrial-Scale Production Considerations
-
Catalyst Recycling : Silicon-supported Pd catalysts enable ≥10 reuses without significant activity loss.
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Waste Management : Byproducts like ammonium chloride are neutralized with NaOH for safe disposal.
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Quality Control : HPLC with chiral columns ensures enantiomeric purity, while FT-IR and NMR validate structural integrity .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling .
Comparison with Similar Compounds
Substituent Variations: Halogen Position and Functional Groups
Structural analogs often differ in halogen positioning or substituent identity, leading to distinct physicochemical and biological properties.
Key Implications :
- Methyl vs.
Halogen Substitution: Bromine vs. Chlorine
Bromine analogs introduce steric and electronic differences due to bromine’s larger atomic radius and polarizability.
Key Implications :
- Bromine’s larger size may improve binding to hydrophobic pockets in proteins but could reduce solubility.
Stereochemical Variations: Enantiomeric Pairs
Chirality significantly impacts pharmacological activity. The target compound’s S-enantiomer (CAS 1245808-01-8) is often compared to its R-enantiomer (CAS 1253790-80-5):
| Property | S-Enantiomer | R-Enantiomer | Reference |
|---|---|---|---|
| CAS Number | 1245808-01-8 | 1253790-80-5 | |
| Biological Activity | Higher affinity for certain receptors | Lower or altered receptor interaction |
Key Implications :
- Enantiomers may exhibit divergent pharmacokinetics or toxicity profiles due to stereospecific enzyme interactions.
Functional Group Modifications
Replacing the amine group with other functionalities drastically alters reactivity:
- Ketone Derivative (C₈H₉ClFNO, ): The ketone group eliminates the basic amine, reducing solubility in acidic environments and altering hydrogen-bonding capacity.
Biological Activity
1-(4-Chloro-3-fluorophenyl)ethanamine hydrochloride, also known as (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H10ClF
- Molecular Weight : 175.62 g/mol
- CAS Number : 1114559-14-6
The compound features a chiral center, which contributes to its unique biological interactions compared to its enantiomer. The presence of both chlorine and fluorine substituents on the phenyl ring significantly influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Cytochrome P450 Enzymes : It acts as a selective inhibitor of CYP1A2, which is crucial for drug metabolism and can enhance the efficacy of co-administered drugs.
- Neurotransmitter Receptors : The compound may influence serotonin and dopamine receptor systems, suggesting potential applications in treating mood disorders and other neuropsychiatric conditions.
Biological Activity Overview
This compound has been studied for its potential in several biological contexts:
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for use in treating infections. Its mechanism involves binding to specific enzymes or receptors in microorganisms, leading to alterations in their function.
Neuropharmacological Effects
Due to its ability to cross the blood-brain barrier, the compound shows promise in central nervous system pharmacology. Studies suggest that it may exhibit psychoactive properties by modulating neurotransmitter systems.
Table 1: Biological Targets and Activities
| Target Type | Activity Description | Reference |
|---|---|---|
| Cytochrome P450 | Inhibitor of CYP1A2 | |
| Serotonin Receptors | Potential modulator for mood disorders | |
| Dopamine Receptors | Possible influence on psychopharmacological effects | |
| Antimicrobial Targets | Efficacy against various microorganisms |
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (S)-1-(4-Chloro-3-fluorophenyl)ethanamine | Opposite chirality | Different biological activity profile |
| 4-Chloro-3-fluoroaniline | Lacks ethylamine side chain | Primarily used as a precursor in synthesis |
| 1-(4-Chlorophenyl)ethanamine | Lacks fluorine substitution | Different pharmacological properties |
Case Study 1: Inhibition of CYP1A2
In vitro studies demonstrated that (R)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride effectively inhibited CYP1A2 activity, which is crucial for the metabolism of various pharmaceuticals. This finding suggests that co-administration could enhance therapeutic outcomes by preventing drug interactions.
Case Study 2: Neuropharmacological Applications
A study investigating the effects on neurotransmitter systems found that this compound influenced serotonin receptor activity, indicating potential benefits for conditions such as depression and anxiety. The specific pathways involved were not fully elucidated but warrant further investigation.
Q & A
Q. How to address conflicting bioactivity data in cell-based vs. in vivo assays?
- Root Cause : Poor pharmacokinetic properties (e.g., low BBB penetration) may reduce in vivo efficacy despite in vitro potency.
- Resolution : Conduct ADME profiling (plasma protein binding, microsomal stability) and optimize logP via prodrug strategies .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry | 210.08 g/mol | |
| Melting Point | DSC | 180–185°C (decomposes) | |
| LogP (Predicted) | HPLC Retention Time Correlation | 2.1 ± 0.3 |
Q. Table 2. Recommended Analytical Conditions
| Technique | Column/Parameters | Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18, 5 µm, 250 × 4.6 mm | 0.1% TFA in ACN:H2O (70:30) | UV 254 nm |
| GC-MS | DB-5MS, 30 m × 0.25 mm | He carrier, 2 mL/min | EI 70 eV |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
